molecular formula C22H46N3O11+ B8264433 N3-Peg11-OH

N3-Peg11-OH

Cat. No.: B8264433
M. Wt: 528.6 g/mol
InChI Key: YMDVPIFBNBGUAB-UHFFFAOYSA-N
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Description

N3-Peg11-OH, also known as azide-polyethylene glycol-hydroxyl, is a linear heterobifunctional polyethylene glycol reagent. It contains an azide group (N3) and a hydroxyl group (OH) at opposite ends of the molecule. This compound is widely used in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast reaction speed, and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azide-terminated polyethylene glycol derivatives, such as N3-Peg11-OH, typically involves the following steps :

    Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate, mesylate, or bromide derivative.

    Nucleophilic Substitution: The activated polyethylene glycol undergoes nucleophilic substitution with sodium azide (NaN3) to introduce the azide group.

    Hydroxyl Termination: The other end of the polyethylene glycol is terminated with a hydroxyl group through various chemical reactions, such as reductive amination or nucleophilic displacement.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N3-Peg11-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N3-Peg11-OH has a wide range of scientific research applications, including :

    Bioconjugation: Used to attach specific ligands, peptides, or other biomolecules to improve the targeting and therapeutic efficacy of drugs.

    Labeling: Employed in labeling proteins, nanoparticles, and other biomolecules for imaging and diagnostic purposes.

    Chemical Modification: Used to modify surfaces, proteins, and other molecules to enhance their properties and functionalities.

    Drug Delivery Systems: Utilized in the development of multi-functional drug delivery systems for targeted and controlled release of therapeutics.

Mechanism of Action

Comparison with Similar Compounds

N3-Peg11-OH is unique due to its specific combination of azide and hydroxyl functional groups. Similar compounds include :

    N3-Peg4-OH: Shorter polyethylene glycol chain length.

    N3-Peg3-COOH: Contains a carboxyl group instead of a hydroxyl group.

    N3-Peg11-NH2: Contains an amine group instead of a hydroxyl group.

These similar compounds differ in their chain lengths and functional groups, which affect their reactivity and applications. This compound’s specific structure makes it particularly suitable for certain bioconjugation and chemical modification applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46N3O11/c23-25-24-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h23,26H,1-22H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDVPIFBNBGUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N3O11+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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